1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl and 2,4,5-trimethoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]pyridine derivatives: Other compounds in this class with similar structures.
Phenyl-substituted compounds: Compounds with similar phenyl groups.
Uniqueness
1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H20ClNO6 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C22H20ClNO6/c1-27-17-10-19(29-3)18(28-2)8-14(17)15-9-20(25)24(13-6-4-5-12(23)7-13)16-11-30-22(26)21(15)16/h4-8,10,15H,9,11H2,1-3H3 |
InChI Key |
WFTPHNSOZDSGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Cl)OC)OC |
Origin of Product |
United States |
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